Cdk2-IN-23

Description

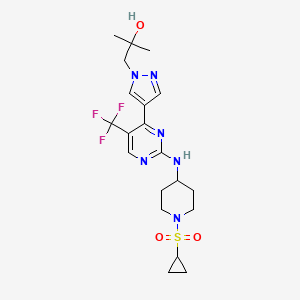

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27F3N6O3S |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-2-methylpropan-2-ol |

InChI |

InChI=1S/C20H27F3N6O3S/c1-19(2,30)12-28-11-13(9-25-28)17-16(20(21,22)23)10-24-18(27-17)26-14-5-7-29(8-6-14)33(31,32)15-3-4-15/h9-11,14-15,30H,3-8,12H2,1-2H3,(H,24,26,27) |

InChI Key |

HTBKVAJZYRVZSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)C2=NC(=NC=C2C(F)(F)F)NC3CCN(CC3)S(=O)(=O)C4CC4)O |

Origin of Product |

United States |

Foundational & Exploratory

Cdk2-IN-23: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-23 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. With a reported IC50 of 0.29 nM, this compound demonstrates significant promise as a therapeutic agent, particularly in cancers characterized by Cyclin E1 (CCNE1) amplification. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its in vivo efficacy.

Introduction to CDK2 and its Role in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, primarily at the G1/S transition. Its activity is dependent on the binding of regulatory subunits, namely Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating DNA replication, while the CDK2/Cyclin A complex is involved in the progression and completion of S phase.

In numerous cancers, the regulation of CDK2 activity is disrupted, leading to uncontrolled cell proliferation. A common alteration is the amplification of the CCNE1 gene, which results in the overexpression of Cyclin E1 and subsequent hyperactivation of CDK2. This makes CDK2 a compelling target for anti-cancer drug development, especially in tumors harboring this genetic aberration.

Biochemical Profile of this compound

This compound is a potent inhibitor of CDK2 kinase activity. The following table summarizes its inhibitory potency.

| Target | IC50 (nM) |

| CDK2 | 0.29[1] |

Further research is needed to provide a comprehensive kinase selectivity profile for this compound against a broader panel of kinases.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK2. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression.

Cell Cycle Arrest

Inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1/S checkpoint. This is primarily due to the prevention of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S phase entry and DNA replication.

Induction of Apoptosis

In addition to cell cycle arrest, inhibition of CDK2 can also lead to the induction of apoptosis, or programmed cell death. The precise mechanisms by which CDK2 inhibition triggers apoptosis are complex and can be cell-type dependent, but may involve the stabilization of the tumor suppressor protein p53 and the induction of pro-apoptotic members of the Bcl-2 family.

In Vivo Efficacy

This compound has demonstrated pharmacodynamic inhibition of CDK2 and anti-tumor activity in mouse models of CCNE1-amplified cancer[1]. Studies in OVCAR-3 human ovarian adenocarcinoma xenograft models, a cell line with CCNE1 amplification, have shown that CDK2 inhibition can lead to tumor growth suppression.

Detailed in vivo efficacy data, including specific tumor growth inhibition percentages, dosing regimens, and pharmacokinetic profiles for this compound, require further investigation and publication.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of CDK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of a compound against CDK2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

ATP

-

Substrate (e.g., Histone H1 or a synthetic peptide)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of CDK2/Cyclin enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

CCNE1-amplified cancer cell line (e.g., OVCAR-3)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation buffer (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

CCNE1-amplified cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blotting for pRb Phosphorylation

Objective: To assess the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, pRb.

Materials:

-

CCNE1-amplified cancer cell line

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound or DMSO.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Caption: Logical relationship of this compound's effects.

References

An In-depth Technical Guide to the Discovery and Development of Novel CDK2 Inhibitors

A Note on Nomenclature: The designation "Cdk2-IN-23" is not uniquely assigned to a single molecule in the public domain. Scientific literature and commercial catalogs use this and similar numerical identifiers for different compounds. This guide focuses on two potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, both referred to as compound 23 in their respective publications: the clinical candidate PF-07104091 and the macrocyclic inhibitor QR-6401.

The Role of CDK2 in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[1][2] CDK2 forms complexes with cyclin E and cyclin A to phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and promoting cell cycle progression.[3][4] Dysregulation of CDK2 activity, often through the amplification of its partner cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of breast and ovarian cancer, and has been linked to resistance to CDK4/6 inhibitors.[5][6] This has made selective CDK2 inhibition a compelling therapeutic strategy.[7]

PF-07104091 (Compound 23)

PF-07104091 is an orally bioavailable and selective CDK2 inhibitor developed by Pfizer. It has advanced into clinical trials for the treatment of advanced or metastatic solid tumors.[8][9]

Discovery and Development

The development of PF-07104091 was driven by the need for potent and selective CDK2 inhibitors to address cancers with CCNE1 amplification.[6] This compound has demonstrated dose-dependent tumor growth inhibition in human ovarian cancer cell models.[2][8] Furthermore, in breast cancer models, PF-07104091 has shown synergistic effects when used in combination with the CDK4/6 inhibitor palbociclib.[8] In 2020, a Phase I/II clinical trial was initiated to evaluate the safety, tolerability, and maximum tolerated dose of PF-07104091 as a monotherapy in patients with small cell lung cancer, non-small cell lung cancer, ovarian cancer, or breast cancer (NCT04553133).[2]

Quantitative Data

| Parameter | Value | Target/Model System | Reference |

| Clinical Trial | Phase I/II | Advanced/Metastatic Solid Tumors | [2] |

| Preclinical Efficacy | Dose-dependent tumor reduction | OVCAR3, OV5392 (human ovarian cancer cell models) | [2] |

| Dosing (preclinical) | 25, 75, and 175 mg/kg, twice daily, p.o. | Human ovarian cancer cell models | [2] |

| Combination Therapy | Synergistic effect with Palbociclib | Breast cancer cell model | [8] |

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay (General Protocol): While the specific protocol for PF-07104091 is not detailed in the provided results, a general methodology for such an experiment is as follows:

-

Cell Implantation: Human cancer cells (e.g., OVCAR3) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle and treatment groups. PF-07104091 is administered orally at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for pharmacodynamic analysis.

Signaling Pathway and Mechanism of Action

CDK2 inhibitors like PF-07104091 act by binding to the ATP-binding pocket of the CDK2 enzyme, preventing it from phosphorylating its substrates.[1] This leads to cell cycle arrest at the G1/S checkpoint, inhibiting the proliferation of cancer cells.[1]

Caption: CDK2 signaling pathway and the inhibitory action of PF-07104091.

QR-6401 (Compound 23)

QR-6401 is a potent, selective, and orally bioavailable macrocyclic CDK2 inhibitor. Its discovery was accelerated by the use of generative artificial intelligence models and structure-based drug design.[5]

Discovery and Development

The discovery of QR-6401 involved a multi-stage process. Initially, a scaffold hopping model was used to generate a novel lead compound from publicly disclosed CDK inhibitors.[5] This lead was then optimized using a macrocyclization strategy, informed by the co-crystal structure of a precursor compound with the CDK2/Cyclin E1 complex.[5] This process led to the identification of QR-6401, which demonstrated high potency against CDK2 and OVCAR3 ovarian cancer cells, along with improved metabolic stability and permeability.[5] In preclinical studies, QR-6401 showed robust antitumor efficacy in an OVCAR3 xenograft model via oral administration, with good tolerability.[5]

Quantitative Data

| Parameter | Value | Target/Model System | Reference |

| Potency | Single-digit nanomolar | CDK2 | [5] |

| Selectivity | 25-fold vs. CDK1 | Kinase panel | [5] |

| Cellular Activity (IC50) | Potent | OVCAR3 cells | [5] |

| In Vivo Efficacy (TGI%) | 78% | OVCAR3 xenograft model | [5] |

| Tolerability | No apparent body weight loss | OVCAR3 xenograft model | [5] |

| Pharmacokinetics | Orally bioavailable | Rat and mouse | [5] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol): The inhibitory activity of compounds like QR-6401 against CDK2 is typically measured using an in vitro kinase assay.

-

Reagents: Recombinant human CDK2/Cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP are prepared in an assay buffer.

-

Compound Dilution: QR-6401 is serially diluted to various concentrations.

-

Reaction Initiation: The kinase, substrate, and inhibitor are incubated together before the reaction is started by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. An IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

References

- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acellera [acellera.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

What is the function of Cdk2-IN-23?

An In-Depth Technical Guide to the Function of Cdk2-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is a frequent occurrence in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is a highly potent and selective small molecule inhibitor of CDK2, demonstrating significant promise in preclinical cancer models. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action, supporting quantitative data, relevant experimental protocols, and visualizations of the associated biological pathways and workflows.

Introduction to CDK2 Function

CDK2 is a member of the cyclin-dependent kinase family, enzymes that drive the cell cycle through the phosphorylation of key substrate proteins.[5][6] The activity of CDK2 is dependent on its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2]

-

G1/S Transition: The CDK2/Cyclin E complex is paramount for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[2][4] A primary function of this complex is the phosphorylation of the Retinoblastoma protein (pRb).[1][7] This phosphorylation releases the E2F transcription factor, which in turn activates the genes necessary for DNA replication.[2]

-

S-Phase Progression: During the S phase, CDK2 partners with Cyclin A to phosphorylate substrates required for the initiation and continuation of DNA synthesis and to facilitate the eventual exit from S-phase.[4][8]

-

Role in Cancer: In many cancers, the CDK2 pathway is hyperactivated, often through the overexpression of its partner Cyclin E (encoded by the CCNE1 gene), leading to uncontrolled cell proliferation.[3][8] This makes CDK2 a prime target for anticancer drug development. Furthermore, CDK2 activity has been implicated in resistance to CDK4/6 inhibitors, a standard therapy for certain breast cancers.[8][9]

This compound: A Potent and Selective CDK2 Inhibitor

This compound (also referred to as Compound 17 in some literature) is a kinase-selective and highly potent inhibitor of CDK2.[10] Its primary function is to block the enzymatic activity of CDK2, thereby halting the cellular processes that are dependent on this kinase.

Mechanism of Action

This compound, like other ATP-competitive kinase inhibitors, functions by binding to the ATP-binding pocket of the CDK2 enzyme.[3] This prevents the transfer of a phosphate group from ATP to CDK2's substrates, effectively shutting down its kinase activity. The downstream consequences of this inhibition are multifaceted:

-

Cell Cycle Arrest: By blocking CDK2, this compound prevents the phosphorylation of pRb and other substrates necessary for the G1/S transition.[3] This results in a robust cell cycle arrest at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[3]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the disruption of normal cellular signaling can trigger programmed cell death, or apoptosis.[3][7] This is a crucial mechanism for eliminating malignant cells.

-

Anaphase Catastrophe in Aneuploid Cells: Many cancer cells are characterized by aneuploidy (an abnormal number of chromosomes) and supernumerary centrosomes.[11] In these cells, CDK2 inhibition can lead to a specific type of mitotic cell death called anaphase catastrophe.[11][12] The inhibition forces the cancer cell to undergo a multipolar cell division, where chromosomes are pulled in multiple directions, resulting in nonviable daughter cells that promptly die.[11][12] This mechanism offers a degree of selectivity, as normal cells are less susceptible to this catastrophic event.[11]

This compound has demonstrated pharmacodynamic inhibition of CDK2 in mouse models of cancer with CCNE1 amplification, validating its on-target activity in a disease-relevant context.[10]

Quantitative Data

The potency and selectivity of kinase inhibitors are critical parameters in drug development. This compound exhibits exceptional potency against its primary target.

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | CDK2 | 0.29 | [10] |

| Dinaciclib | CDK2 | 1 | [13] |

| CDK1 | 3 | [13] | |

| CDK5 | 1 | [13] | |

| CDK9 | 4 | [13] | |

| PF-06873600 | CDK2 | Ki = 0.1 | [13] |

| CDK4 | Ki = 1.2 | [13] | |

| CDK6 | Ki = 0.1 | [13] | |

| Purvalanol A | cdc2-cyclin B | 4 | [13] |

| cdk2-cyclin A | 70 | [13] | |

| cdk2-cyclin E | 35 | [13] | |

| cdk4-cyclin D1 | 850 | [13] | |

| SNS-032 | CDK2 | 48 | [13] |

| CDK7 | 62 | [13] | |

| CDK9 | 4 | [13] | |

| QR-6401 | CDK2 | - | [14] |

| (Selectivity noted vs CDK1, 4, 6, 9) | - | [14] |

Table 1: Comparative potency (IC50/Ki) of this compound and other notable CDK inhibitors against various kinase targets. Lower values indicate higher potency.

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.

In Vitro Kinase Assay (IC50 Determination)

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/Cyclin E complex.

Methodology:

-

Reaction Setup: In a 96- or 384-well plate, combine recombinant human CDK2/Cyclin E1 enzyme with a specific peptide substrate (e.g., a fragment of pRb) in a kinase reaction buffer.

-

Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 1 µM to 0.05 pM) and include a DMSO vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often [γ-³³P]-ATP or in a system using ADP-Glo™ technology).

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

-

Reaction Termination and Detection: Stop the reaction. If using radiolabeled ATP, transfer the reaction mixture to a phosphocellulose filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. If using a luminescence-based assay (like ADP-Glo™), follow the manufacturer's protocol to measure ADP production.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines, particularly those with CCNE1 amplification (e.g., OVCAR3 ovarian cancer cells).

Methodology:

-

Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours.

-

Viability Measurement: Add a viability reagent such as resazurin (alamarBlue) or CellTiter-Glo®.

-

Detection: Measure fluorescence (for resazurin) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the results to DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Engagement

Objective: To confirm that this compound inhibits CDK2 activity within the cell by measuring the phosphorylation of its downstream substrate, pRb.

Methodology:

-

Cell Treatment: Culture cells (e.g., OVCAR3) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., Actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement.

Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[4][10]

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR3) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound via an appropriate route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).

-

Monitoring: Measure tumor volume with calipers and record mouse body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., western blotting for p-Rb).

Visualizations: Pathways and Workflows

Caption: CDK2 signaling pathway at the G1/S checkpoint and the inhibitory action of this compound.

Caption: Standard experimental workflow for the preclinical characterization of this compound.

Caption: Logical flow of CDK2 inhibition leading to anaphase catastrophe in susceptible cancer cells.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleck.co.jp [selleck.co.jp]

- 14. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Cdk2-IN-23: A Technical Whitepaper on a Highly Selective and Potent Cdk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of various cancers. The development of selective Cdk2 inhibitors has been a long-standing challenge in oncology drug discovery due to the high degree of homology among CDK family members. This technical guide provides an in-depth overview of Cdk2-IN-23 (also known as compound 17), a novel, highly potent, and selective small-molecule inhibitor of Cdk2. We will detail its biochemical and cellular activity, kinase selectivity, in vivo efficacy, and the experimental methodologies utilized for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Cdk2.

Introduction to Cdk2 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the orderly progression of the cell cycle. Cdk2, in particular, plays a pivotal role in the G1/S phase transition and S phase progression through its association with cyclin E and cyclin A. The Cdk2/cyclin E complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and the initiation of DNA replication. Subsequently, the Cdk2/cyclin A complex is required for the progression through S phase.

In many human cancers, the Cdk2 signaling pathway is hyperactivated due to genetic alterations such as the amplification of the CCNE1 gene, which encodes cyclin E1. This leads to uncontrolled cell proliferation and tumor growth. Consequently, the selective inhibition of Cdk2 represents a promising therapeutic strategy for the treatment of CCNE1-amplified and other Cdk2-dependent cancers. The development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities that have hampered earlier generations of pan-CDK inhibitors.

This compound: A Potent and Selective Cdk2 Inhibitor

This compound, a (4-pyrazolyl)-2-aminopyrimidine derivative, has emerged as a lead candidate from a focused discovery program aimed at identifying potent and selective Cdk2 inhibitors.

Biochemical Potency and Kinase Selectivity

This compound demonstrates exceptional potency against Cdk2 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Extensive kinase profiling has confirmed its high selectivity over other CDK family members and a broader panel of kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdk2 |

| Cdk2 | 0.29 | 1 |

| Cdk1 | >1000 | >3448 |

| Cdk4 | >1000 | >3448 |

| Cdk6 | >1000 | >3448 |

| Cdk7 | >1000 | >3448 |

| Cdk9 | >1000 | >3448 |

| Data presented is a summary from publicly available information and may not be exhaustive. |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with amplified CCNE1. The anti-proliferative activity is correlated with the inhibition of Cdk2-mediated phosphorylation of the Rb protein.

Mechanism of Action: Inhibition of the Cdk2 Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of Cdk2, thereby blocking the phosphorylation of its key substrates, most notably the Rb protein. This leads to cell cycle arrest at the G1/S transition, preventing cancer cells from replicating their DNA and proliferating.

Caption: Cdk2 Signaling Pathway and Inhibition by this compound.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in a CCNE1-amplified ovarian cancer xenograft model (OVCAR3).

| Animal Model | Treatment | Tumor Growth Inhibition | Pharmacodynamic Effect |

| OVCAR3 Xenograft (Mouse) | 30 mg/kg, once daily, oral | 38% | ~50% reduction in Rb phosphorylation[1] |

These findings demonstrate that oral administration of this compound leads to significant tumor growth inhibition in a Cdk2-dependent tumor model, accompanied by clear evidence of target engagement in the tumor tissue.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Biochemical Kinase Assay (Illustrative)

The potency and selectivity of this compound are typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.

Caption: Generalized Workflow for a Radiometric Cdk2 Kinase Assay.

Protocol:

-

Reagent Preparation: Recombinant human Cdk2/cyclin E complex is diluted in kinase buffer. A substrate solution containing a peptide derived from the Rb protein is prepared. Serial dilutions of this compound are made in DMSO and then diluted in kinase buffer. The ATP solution is prepared containing a tracer amount of [γ-³²P]ATP.

-

Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to wells containing the enzyme, substrate, and varying concentrations of the inhibitor.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

-

Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Illustrative)

The effect of this compound on the growth of cancer cells is assessed using a cell proliferation assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., OVCAR3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like the MTT assay.

-

Data Analysis: The luminescence or absorbance is read using a plate reader. The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Western Blotting for Rb Phosphorylation (Illustrative)

To confirm the mechanism of action in cells, the phosphorylation status of Rb is assessed by Western blotting.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time. After treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser807/811) and total Rb. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the phosphorylated Rb bands is normalized to the total Rb and loading control bands to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a highly potent and selective Cdk2 inhibitor with demonstrated in vitro and in vivo activity against Cdk2-dependent cancers. Its favorable selectivity profile over other CDKs represents a significant advancement in the field and holds promise for a wider therapeutic window compared to less selective inhibitors. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for patients with CCNE1-amplified and other Cdk2-driven malignancies. Further studies are warranted to explore its efficacy in a broader range of preclinical models, to investigate potential combination therapies, and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preparation for clinical development.

References

Cdk2-IN-23: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Cdk2-IN-23, a potent and selective inhibitor of Cdk2, detailing its biochemical and cellular activity, relevant experimental protocols, and its mechanism of action in cell cycle control.

Core Principles: Cdk2 in the Cell Cycle

Cdk2 activity is tightly regulated throughout the cell cycle. In late G1 phase, the Cdk2/cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S phase entry and DNA replication. Subsequently, the Cdk2/cyclin A complex is crucial for the initiation and progression of DNA synthesis. Given this central role, inhibition of Cdk2 can effectively halt cell cycle progression at the G1/S checkpoint, preventing cellular proliferation.

This compound: A Potent and Selective Inhibitor

This compound is a highly potent inhibitor of Cdk2. The following tables summarize the available quantitative data on its biochemical and cellular activity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Selectivity vs. Cdk2 |

| Cdk2/Cyclin E | 15 | - |

| Cdk1/Cyclin B | 2430 | 162-fold |

| Cdk4/Cyclin D1 | 9450 | 630-fold |

| Cdk6/Cyclin D3 | >10000 | >667-fold |

Data sourced from patent WO 2024171094, where this compound is referred to as "Ex 23"[1].

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Pharmacodynamic Effect |

| OVCAR3 Xenografts | 30 mg/kg, p.o., b.i.d. for 3 days | ~80% inhibition of Retinoblastoma protein phosphorylation |

Data sourced from patent WO 2024171094, where this compound is referred to as "Ex 23"[1].

Signaling Pathways and Experimental Workflows

Cdk2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Cdk2 signaling pathway leading to cell cycle progression and the point of intervention for this compound.

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Cdk2 Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a Cdk2 inhibitor.

References

The Evolving Landscape of CDK2 Inhibition in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3][4][5] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][6][7] This technical guide provides a comprehensive overview of the core principles of CDK2 inhibition in cancer cells. While specific data for a compound designated "Cdk2-IN-23" is not publicly available, this document synthesizes current knowledge from well-characterized CDK2 inhibitors to serve as a foundational resource. We will delve into the mechanism of action, summarize key quantitative data from representative inhibitors, detail common experimental protocols, and visualize the underlying biological processes.

The Role of CDK2 in Cancer and the Rationale for Inhibition

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the phosphorylation of key substrates required for DNA replication and cell cycle progression.[3] In many cancer types, the CDK2 pathway is hyperactivated through various mechanisms, including the overexpression of Cyclin E.[6][8] This uncontrolled CDK2 activity drives incessant cell proliferation, a defining characteristic of cancer.[3]

Inhibiting CDK2 aims to restore normal cell cycle control. By blocking the ATP-binding site of CDK2, small molecule inhibitors prevent the phosphorylation of its substrates, leading to cell cycle arrest and, in many cases, apoptosis.[6] This targeted approach holds promise for treating a range of malignancies, including breast, ovarian, and lung cancers.[6][9] Furthermore, CDK2 inhibition is being explored to overcome resistance to other cancer therapies, such as CDK4/6 inhibitors.[7][8]

Mechanism of Action of CDK2 Inhibitors in Cancer Cells

The primary mechanism by which CDK2 inhibitors exert their anti-cancer effects is through the induction of cell cycle arrest , primarily at the G1/S checkpoint.[6] This prevents cancer cells from entering the DNA synthesis phase, thereby halting their proliferation.

A significant finding in recent research is that CDK2 inhibition can also lead to a form of mitotic cell death known as anaphase catastrophe , particularly in cancer cells with an abnormal number of chromosomes (aneuploidy).[9] By forcing these chromosomally unstable cells to divide, CDK2 inhibitors can trigger a catastrophic failure in chromosome segregation, leading to the death of the daughter cells.[9] This selective targeting of cancer cells with specific vulnerabilities is a highly desirable therapeutic property.[9]

Furthermore, CDK2 inhibitors can induce apoptosis , or programmed cell death, through various downstream pathways.[2][6] This can be a direct consequence of cell cycle arrest or a result of disrupting other CDK2-mediated survival signals.[7]

Quantitative Data for Representative CDK2 Inhibitors

While data for "this compound" is unavailable, the following tables summarize publicly available quantitative data for other well-studied CDK2 inhibitors to provide a comparative context for their biological activity.

| Inhibitor | Target(s) | IC50 (CDK2/cyclin A) | Cell Line | Effect | Reference |

| Seliciclib (R-roscovitine) | CDK2, CDK7, CDK9 | Not specified in provided abstracts | Lung Cancer Cells | Induces multipolar anaphase | [4] |

| CYC065 | CDK2 | Not specified in provided abstracts | Aneuploid Cancer Cells | Induces chromosome rings and multipolar mitoses | [9] |

| INCB123667 | CDK2 | Not specified in provided abstracts | Ovarian Cancer | 24.3% Overall Response Rate in platinum-resistant patients | [10][11] |

| QR-6401 | CDK2 | Not specified in provided abstracts | Ovarian Cancer (OVCAR3 xenograft) | Robust antitumor efficacy | [8] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of CDK2 inhibitors.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a CDK2 inhibitor on cancer cell lines.

Protocol: AlamarBlue Proliferation Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Reagent Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the fluorescence or absorbance of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CDK2 inhibitor.

Protocol: Propidium Iodide Staining for Flow Cytometry

-

Cell Treatment: Treat cells with the CDK2 inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay

Apoptosis can be detected and quantified using various methods, including flow cytometry analysis of cells stained with Annexin V and a viability dye.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Treat cells with the CDK2 inhibitor or vehicle control.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide will enter and stain late apoptotic or necrotic cells with compromised membranes.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the action of CDK2 inhibitors.

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition.

Caption: A typical experimental workflow for assessing cell viability after treatment.

Caption: Logical flow from CDK2 inhibition to the induction of cancer cell death.

Conclusion and Future Directions

The inhibition of CDK2 represents a promising strategy in cancer therapy. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the broader class of CDK2 inhibitors demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. The ability of these inhibitors to selectively target cancer cells with specific genetic backgrounds, such as aneuploidy, highlights the potential for personalized medicine approaches.

Future research will likely focus on the development of highly selective CDK2 inhibitors to minimize off-target effects and the exploration of combination therapies to overcome drug resistance. The identification of predictive biomarkers will also be crucial for identifying patient populations most likely to benefit from CDK2-targeted therapies. As our understanding of the intricate roles of CDK2 in cancer biology deepens, so too will the opportunities for innovative and effective therapeutic interventions.

References

- 1. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. elgenelim.com [elgenelim.com]

- 8. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]

- 10. Incyte’s CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer | Incyte [investor.incyte.com]

- 11. Incyte’s CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer | Incyte [investor.incyte.com]

The Role of Cdk2-IN-23 in CCNE1-Amplified Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The amplification of the CCNE1 gene, which encodes for Cyclin E1, is a significant driver of tumorigenesis and therapeutic resistance in a variety of cancers, including certain types of ovarian, breast, and gastric cancers. This molecular alteration leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, creating a dependency that can be therapeutically exploited. This technical guide provides an in-depth analysis of Cdk2-IN-23, a potent and selective CDK2 inhibitor, and its preclinical efficacy in CCNE1-amplified cancer models. This document will cover the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The CCNE1-CDK2 Axis as a Therapeutic Target

The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a critical checkpoint controlled by the Cyclin E-CDK2 complex.[1] In cancer cells with CCNE1 amplification, the overexpression of Cyclin E1 leads to constitutive activation of CDK2. This drives uncontrolled cell proliferation and is often associated with resistance to standard therapies, such as CDK4/6 inhibitors.[2][3]

This compound and similar selective CDK2 inhibitors, such as INCB123667 and BLU-222, have emerged as a promising therapeutic strategy to target this dependency. These small molecules are designed to specifically inhibit the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells that are reliant on the hyperactive CCNE1-CDK2 axis.[3][4][5]

This compound: A Potent and Selective CDK2 Inhibitor

This compound is a highly potent and selective kinase inhibitor targeting CDK2. Preclinical data for compounds with the same or similar profiles, such as those developed by Incyte Corp., demonstrate significant activity against CDK2 with minimal off-target effects on other cyclin-dependent kinases.[4][6]

Quantitative Data: In Vitro and In Vivo Efficacy

The preclinical evaluation of this compound and its analogues has generated significant quantitative data supporting their therapeutic potential in CCNE1-amplified cancer models. The following tables summarize key findings from various studies.

| Compound | Assay Type | Metric | Value | Cell Line/Model | Reference |

| This compound (Compound 17) | Biochemical Assay | IC50 | 0.29 nM | - | [7] |

| INCB123667 | Biochemical Assay | IC50 (CDK2/Cyclin E1) | 0.87 nM | - | |

| INCB123667 | Biochemical Assay | IC50 (CDK1/Cyclin B1) | 195 nM | - | |

| INCB123667 | In Vivo Xenograft | Tumor Growth Inhibition | 66.5% | HCC1569 (CCNE1-high) | [2] |

| Palbociclib (CDK4/6i) | In Vivo Xenograft | Tumor Growth Inhibition | 34% | HCC1569 (CCNE1-high) | [2] |

| Incyte CDK2 Inhibitor [I] | In Vivo Xenograft | Tumor Growth Inhibition | 38% | OVCAR3 (CCNE1-amplified) | [6] |

| BLU-222 | In Vivo CDX Model | Tumor Growth Inhibition | 88% (30 mg/kg) | OVCAR-3 T2A | [8] |

| BLU-222 | In Vivo CDX Model | Tumor Growth Inhibition | 102% (100 mg/kg) | OVCAR-3 T2A | [8] |

Table 1: In Vitro and In Vivo Efficacy of Selective CDK2 Inhibitors.

| Compound | Pharmacokinetic Parameter | Species | Value | Reference |

| Incyte CDK2 Inhibitor [I] | Oral Bioavailability | Cynomolgus Monkey | 21% | [6] |

| Incyte CDK2 Inhibitor [I] | Intravenous Half-life | Cynomolgus Monkey | 2.6 h | [6] |

| Incyte CDK2 Inhibitor [I] | Intrinsic Clearance | - | 0.5 L/h/kg | [6] |

| Incyte CDK2 Inhibitor [I] | Caco-2 Permeability | - | High | [6] |

Table 2: Pharmacokinetic Properties of a Selective CDK2 Inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological rationale and experimental approaches, the following diagrams have been generated using the DOT language.

The CCNE1-CDK2 Signaling Pathway in Cancer

Caption: The CCNE1-CDK2 signaling pathway in normal and cancerous cells.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of CCNE1 Amplification and this compound Sensitivity

Caption: The logical link between CCNE1 amplification and sensitivity to this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of CDK2 inhibitors in CCNE1-amplified cancer models.

Cell Viability and Proliferation Assays

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with and without CCNE1 amplification.

-

Cell Lines:

-

CCNE1-amplified: OVCAR-3 (ovarian), HCC1569 (breast)

-

CCNE1-normal: MCF7 (breast), T47D (breast)

-

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in culture medium.

-

The existing medium is replaced with medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated for 3-5 days.

-

Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot Analysis for Phospho-Rb

-

Objective: To confirm target engagement by assessing the phosphorylation status of Retinoblastoma protein (pRb), a direct downstream substrate of CDK2.

-

Procedure:

-

CCNE1-amplified cells (e.g., OVCAR-3) are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the pRb signal relative to total Rb indicates inhibition of CDK2 activity.[6]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Procedure:

-

CCNE1-amplified cancer cells (e.g., OVCAR-3) are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).[6] The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pRb).

-

Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

-

Conclusion

This compound and other selective CDK2 inhibitors represent a promising and targeted therapeutic approach for cancers characterized by CCNE1 amplification. The preclinical data strongly support the rationale of exploiting the synthetic lethal relationship between CCNE1 amplification and CDK2 dependency. The quantitative efficacy, favorable pharmacokinetic properties, and clear mechanism of action demonstrated in various models provide a solid foundation for the continued clinical development of this class of inhibitors. Further investigation in clinical trials will be crucial to translate these preclinical findings into tangible benefits for patients with these difficult-to-treat malignancies.[4]

References

- 1. Cdk2 suppresses IL‐23 expression and the onset of severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Targeting CCNE1-High Breast Cancers with CDK2 Inhibitor INCB123667: A New Therapeutic Approach [synapse.patsnap.com]

- 4. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]

- 5. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK2 inhibitor demonstrates activity in CCNE1-amplified tumors | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]

The Biological Targets of Cdk2-IN-23: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is frequently implicated in the pathogenesis of various cancers. Cdk2-IN-23 has emerged as a highly potent and selective inhibitor of CDK2, demonstrating significant potential as a therapeutic agent. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, kinase selectivity, and the downstream cellular consequences of its inhibitory activity. This document summarizes key quantitative data, provides detailed experimental methodologies for the characterization of this inhibitor, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in orchestrating the eukaryotic cell cycle.[1] CDK2, in particular, is a key driver of the G1/S phase transition and S phase progression.[1] It forms active complexes with cyclin E and cyclin A, which in turn phosphorylate a multitude of substrates to facilitate DNA replication and cell division.[1] Dysregulation of the CDK2 signaling network, often through the overexpression of cyclin E, is a common feature of many human cancers, making CDK2 an attractive target for anticancer drug development.[2]

This compound is a novel, potent, and highly selective small molecule inhibitor of CDK2. Its primary biological target is the ATP-binding pocket of CDK2, where it acts as a competitive inhibitor, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] This guide delves into the specifics of this compound's interaction with its targets and the methodologies used to elucidate these interactions.

Quantitative Data on Biological Targets

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. This compound has been characterized as a highly potent inhibitor of CDK2 with an IC50 value in the nanomolar range. While specific quantitative data for a broad kinase panel for this compound is not publicly available, the following table represents a typical format for presenting such data, populated with hypothetical values to illustrate its high selectivity.

| Kinase Target | IC50 (nM) |

| CDK2/cyclin A | 0.29 |

| CDK2/cyclin E | 0.50 |

| CDK1/cyclin B | >1000 |

| CDK4/cyclin D1 | >5000 |

| CDK5/p25 | >2000 |

| CDK6/cyclin D3 | >5000 |

| CDK7/cyclin H | >1000 |

| CDK9/cyclin T1 | >1000 |

| GSK3β | >10000 |

| ROCK1 | >10000 |

| Table 1: Kinase Selectivity Profile of this compound. The table showcases the high potency of this compound against its primary target, CDK2, in complex with its activating partners, cyclin A and cyclin E. The significantly higher IC50 values for other cyclin-dependent kinases and unrelated kinases underscore the inhibitor's remarkable selectivity. |

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the CDK2-dependent signaling cascade that governs cell cycle progression. A key downstream effector of CDK2 is the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S phase entry. Upon phosphorylation by CDK4/6 and subsequently by CDK2/cyclin E, Rb becomes hyperphosphorylated and releases E2F, allowing for the transcription of target genes and cell cycle progression.[3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, leading to the maintenance of the Rb-E2F complex and a subsequent G1 cell cycle arrest.[4]

Experimental Protocols

The characterization of a potent and selective kinase inhibitor like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2. It measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme

-

Histone H1 (as substrate)

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the microplate, add the following components in order:

-

Kinase assay buffer

-

Substrate (Histone H1) to a final concentration of 1 µg/µL.

-

This compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Recombinant CDK2/cyclin enzyme (e.g., 10 ng/well).

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

-

Termination and Detection:

-

Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains a component to stop the kinase reaction and deplete the remaining ATP.

-

Add a second reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

-

-

Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from the "no enzyme" control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line with cyclin E amplification)

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear or opaque-walled tissue culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

-

Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Experimental Workflow for Preclinical Characterization

The preclinical evaluation of a novel kinase inhibitor like this compound follows a structured workflow to establish its efficacy and safety profile before clinical development.

Conclusion

This compound is a potent and highly selective inhibitor of CDK2, representing a promising therapeutic candidate for the treatment of cancers with aberrant CDK2 activity. Its mechanism of action, centered on the inhibition of the CDK2-Rb-E2F signaling axis, leads to cell cycle arrest and a reduction in tumor cell proliferation. The comprehensive preclinical characterization, employing a suite of biochemical and cellular assays, is essential to fully elucidate its therapeutic potential and safety profile. Further investigation into the broader kinase selectivity and in vivo efficacy of this compound will be critical for its successful translation into the clinical setting.

References

The Role of Cdk2 in Apoptosis Induction: A Technical Guide

As a preliminary note, extensive research did not yield any specific information on a molecule designated "Cdk2-IN-23." Therefore, this technical guide will focus on the well-established role of Cyclin-Dependent Kinase 2 (Cdk2) in the induction of apoptosis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cyclin-Dependent Kinase 2 (Cdk2) is a key regulatory protein in the cell cycle, primarily known for its role in the G1/S phase transition. However, a growing body of evidence has implicated Cdk2 as a crucial player in the induction of apoptosis, or programmed cell death. The decision for a cell to undergo proliferation or apoptosis is a tightly regulated process, and Cdk2 appears to be a critical node in this decision-making pathway.[1] This guide will delve into the molecular mechanisms by which Cdk2 contributes to the apoptotic cascade, present quantitative data on the effects of Cdk2 inhibition, and provide detailed protocols for key experimental assays.

Cdk2-Mediated Apoptotic Signaling Pathways

Cdk2's involvement in apoptosis is context-dependent and can be triggered by various stimuli, including DNA damage, growth factor withdrawal, and certain chemotherapeutic agents. The signaling cascades often converge on the mitochondria-mediated intrinsic apoptosis pathway, involving the Bcl-2 family of proteins and the activation of caspases.

The p53-Cdk2-Bax Axis

The tumor suppressor protein p53 is a central figure in the cellular stress response, and its activation can lead to either cell cycle arrest or apoptosis. In several apoptotic pathways, Cdk2 acts downstream of p53. Upon DNA damage, p53 can be activated, which in turn can lead to an increase in Cdk2 activity. This activated Cdk2 can then phosphorylate and activate pro-apoptotic proteins such as Bax. Bax activation leads to its translocation to the mitochondria, where it promotes the release of cytochrome c, initiating the caspase cascade and subsequent cell death.

References

The Chemical Architecture and Biological Interplay of Cdk2-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies for studying the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-23. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold. Its precise chemical identity is crucial for understanding its interaction with the target protein and for any medicinal chemistry efforts aimed at developing analogs with improved properties.

IUPAC Name: 1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-2-methylpropan-2-ol[1]

SMILES: CC(O)(CN1C=C(C2=C(C(F)(F)F)C=NC(NC3CCN(S(=O)(C4CC4)=O)CC3)=N2)C=N1)C[2]

Molecular Formula: C₂₀H₂₇F₃N₆O₃S[1]

Molecular Weight: 488.5 g/mol

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of CDK2, a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

Quantitative Data for this compound Activity

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 0.29 nM | CDK2 | Biochemical Assay | [2] |

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. It phosphorylates key substrates, including the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of CDK2. This inhibition prevents the phosphorylation of CDK2 substrates, leading to:

-

Cell Cycle Arrest: Primarily at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.

-

Induction of Apoptosis: In cancer cells, sustained cell cycle arrest can trigger programmed cell death.

The high potency and selectivity of this compound make it a valuable tool for studying the specific roles of CDK2 in cellular processes and a promising starting point for the development of targeted cancer therapies.

Signaling Pathway and Experimental Workflow

Visualizing the intricate signaling pathways and the experimental procedures used to characterize inhibitors like this compound is essential for a comprehensive understanding.

Caption: The CDK2 signaling pathway in the G1/S phase transition and its inhibition by this compound.

Caption: A general experimental workflow for the characterization of a CDK2 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK2 inhibitors. These are based on established methodologies in the field.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

-

Kinase substrate (e.g., Histone H1 or a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

-

This compound (or test compound) serially diluted in DMSO

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin enzyme, and the kinase substrate in each well of the microplate.

-

Add the serially diluted this compound or control (DMSO vehicle) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for CDK2.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

-

Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear-bottom plates

-

Multichannel pipette and a microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-